N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-2-amine hydrochloride
Description
N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-2-amine hydrochloride is a piperidine-derived compound with a pyridin-2-yl substituent. The molecule features a secondary amine at the 2-position of the piperidine ring, a methyl group, and a (pyridin-2-yl)ethyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylethyl)piperidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-11(12-7-3-5-9-14-12)16(2)13-8-4-6-10-15-13;/h3,5,7,9,11,13,15H,4,6,8,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCGADFJFJVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(pyridin-2-yl)ethanamine and piperidine.
N-Methylation: The nitrogen atom in the piperidine ring is methylated using methyl iodide or methyl sulfate under basic conditions.
Coupling Reaction: The N-methylated piperidine is then coupled with 2-(pyridin-2-yl)ethanamine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Hydrochloride Formation: The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the pyridin-2-yl group.
Scientific Research Applications
N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: Piperidin-4-amine Derivative
Compound : N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1303967-79-4)
Key Differences :
- Amine Position : The amine group is at the 4-position of the piperidine ring instead of the 2-position.
- Impact : Conformational flexibility and receptor-binding interactions may differ due to spatial arrangement. Piperidin-4-amine derivatives often exhibit distinct pharmacological profiles compared to 2-position analogs .
Heterocyclic Substitution: Pyrazine Analogs
Compound : N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1289385-75-6)
Key Differences :
Non-Aromatic Substituent: Tetrahydropyran Derivative
Compound : 1-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride (CAS 1187930-33-1)
Key Differences :
- Substituent : A tetrahydropyran group replaces the pyridinyl moiety.
- Salt Form: Dihydrochloride instead of monohydrochloride.
- Such modifications may alter blood-brain barrier penetration .
Complex Pharmacological Agent: Suvecaltamide Hydrochloride
Compound : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide hydrochloride
Key Differences :
- Core Structure : Benzeneacetamide backbone with a trifluoroethoxy group.
- Therapeutic Use : Approved for essential tremor, indicating neurological targeting.
- Impact : The trifluoroethoxy group enhances lipophilicity and bioavailability compared to the simpler pyridinyl-ethyl substituent in the target compound .
Structural and Functional Data Table
†CAS for the exact target compound (piperidin-2-amine) is unavailable in the provided evidence.
Research Findings and Implications
- Positional Isomerism : Piperidin-2-amine derivatives may exhibit tighter binding to specific receptors (e.g., histamine H1 or serotonin receptors) compared to 4-position analogs due to spatial compatibility with binding pockets .
- Salt Effects : Dihydrochloride salts (e.g., in tetrahydropyran analogs) offer higher solubility but may require stricter formulation controls to prevent hygroscopicity .
- Therapeutic Potential: The trifluoroethoxy group in Suvecaltamide highlights the importance of electron-withdrawing substituents in enhancing CNS activity, a feature absent in the target compound .
Biological Activity
N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-2-amine hydrochloride, a compound with the CAS number 1353980-01-4, is a piperidine derivative notable for its biological activity and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and research findings.
Chemical Structure
The chemical structure of this compound features a piperidine ring substituted with a pyridin-2-yl group and a methyl group. This unique structure contributes to its biological properties.
Synthesis Methods
The synthesis typically involves several steps:
- Preparation of Starting Materials : The synthesis begins with 2-(pyridin-2-yl)ethanamine and piperidine.
- N-Methylation : Methylation of the nitrogen atom in the piperidine ring is performed using methyl iodide or methyl sulfate under basic conditions.
- Coupling Reaction : The N-methylated piperidine is coupled with 2-(pyridin-2-yl)ethanamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Hydrochloride Formation : The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.
This compound interacts with various molecular targets such as enzymes and receptors, modulating their activity and leading to diverse biological effects. The specific pathways involved depend on the context of its application.
Biological Targets and Effects
Research indicates that this compound exhibits significant activity against several biological targets:
- Antiparasitic Activity : Studies have shown that modifications in the structure, such as the incorporation of specific substituents, can enhance antiparasitic activity significantly. For instance, certain N-methyl substitutions have been linked to increased potency against parasites .
| Compound Variant | EC50 (μM) | Activity Level |
|---|---|---|
| Unsubstituted | 0.577 | Moderate |
| N-Methyl 4-Pyrazole | 0.064 | High |
| N-Cyclopropyl | 0.023 | Very High |
Case Studies
In one notable study, the incorporation of polar functionalities improved aqueous solubility while maintaining antiparasitic activity. For example, compounds with a methoxy group retained significant activity while improving metabolic stability .
Another study highlighted that pyridyl analogs exhibited decreased potency due to N-oxidation of the pyridyl nitrogen when tested against various parasites .
Applications in Medicinal Chemistry
This compound serves as a crucial building block in medicinal chemistry for synthesizing pharmaceuticals targeting various diseases. Its ability to modulate biological pathways makes it valuable in developing new therapeutic agents.
Q & A
Q. What are the key considerations for synthesizing N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-2-amine hydrochloride with high purity?
Synthesis typically involves multi-step reactions, including alkylation of a piperidine precursor with a pyridinylethyl group, followed by methylation and hydrochloride salt formation. Critical steps include:
- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates, as impurities (e.g., unreacted amines or byproducts) can affect final yield and activity .
- Acid-base workup : Hydrochloride salt formation requires precise pH control during the final quench to ensure crystallinity and stoichiometric protonation of the amine .
- Analytical validation : Confirm purity via HPLC (≥95% purity threshold) and characterize intermediates using -NMR and mass spectrometry .
Q. How is the structural identity of this compound verified in academic research?
A combination of spectroscopic and computational tools is used:
- NMR spectroscopy : - and -NMR confirm the presence of the pyridinyl proton environment (δ ~8.5 ppm for pyridine protons) and the methylene bridge between piperidine and pyridine moieties .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and matches it to the theoretical molecular weight (e.g., 253.7 g/mol for CHClN) .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms the hydrochloride counterion’s position .
Q. What standard analytical methods are used to assess its stability under laboratory conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation products (e.g., hydrolysis of the tertiary amine or pyridine ring oxidation) .
- LC-MS stability profiling : Monitor time-dependent changes in peak area and identify degradation pathways (e.g., dealkylation or N-oxide formation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding interactions?
- Docking simulations : Use software like AutoDock Vina to model interactions with targets such as κ-opioid receptors (KOR) or nicotinic acetylcholine receptors (nAChRs). Key parameters include:
- QSAR studies : Correlate structural features (e.g., logP, polar surface area) with biological activity data from analogs (e.g., Betahistine derivatives) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Assay optimization : Control variables such as cell membrane permeability (e.g., use HEK293 cells overexpressing target receptors) and buffer ionic strength to minimize false negatives .
- Metabolite profiling : Identify active metabolites (e.g., N-oxide derivatives) via LC-MS/MS, which may explain discrepancies between in vitro and in vivo activity .
- Orthogonal validation : Cross-verify results using radioligand binding assays (for receptor affinity) and functional assays (e.g., cAMP inhibition for GPCR activity) .
Q. How are synthetic impurities characterized, and what thresholds are acceptable for pharmacological studies?
- Impurity identification : Use LC-HRMS to detect and structurally elucidate impurities (e.g., unreacted starting materials or diastereomers) . Acceptability thresholds depend on the study phase:
- Early-stage research : ≤5% total impurities (ICH Q3A guidelines).
- Preclinical trials : ≤1% for genotoxic impurities (e.g., alkylating agents) .
- Toxicological profiling : Assess impurities using Ames tests or mitochondrial toxicity assays to exclude mutagenic or cytotoxic effects .
Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) to resolve enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during alkylation steps to favor the desired stereoisomer .
Q. How can in vitro permeability and metabolic stability be evaluated for this compound?
- Caco-2 assays : Measure apparent permeability (P) to predict intestinal absorption. A P >1 ×10 cm/s indicates high permeability .
- Microsomal stability assays : Incubate with liver microsomes (human or rodent) and quantify parent compound loss via LC-MS. High clearance (>50% in 30 min) suggests rapid hepatic metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
